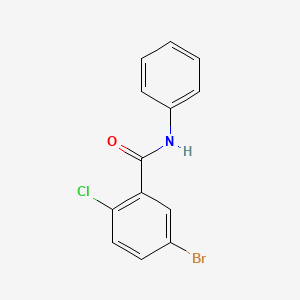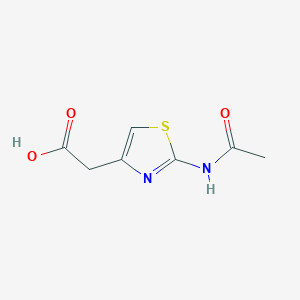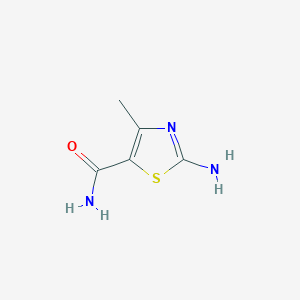![molecular formula C10H9N3 B1270683 [2,2'-联吡啶]-4-胺 CAS No. 14151-21-4](/img/structure/B1270683.png)
[2,2'-联吡啶]-4-胺
描述
[2,2’-Bipyridin]-4-amine: is an organic compound that belongs to the class of bipyridines Bipyridines are a group of chemical compounds that consist of two pyridine rings connected by a single bond The specific structure of [2,2’-Bipyridin]-4-amine includes an amine group attached to the 4-position of one of the pyridine rings
科学研究应用
Chemistry: [2,2’-Bipyridin]-4-amine is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are useful in catalysis and materials science .
Biology: In biological research, [2,2’-Bipyridin]-4-amine is used to study metal-protein interactions and as a building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, [2,2’-Bipyridin]-4-amine is used in the production of dyes, pigments, and other specialty chemicals .
作用机制
Target of Action
A structurally similar compound, n-{2’-[(4-fluorophenyl)amino]-4,4’-bipyridin-2-yl}-4-methoxycyclohexanecarboxamide, has been reported to target the mitogen-activated protein kinase 10
Mode of Action
The exact mode of action of [2,2’-Bipyridin]-4-amine is currently unknown. The mode of action generally refers to the functional or anatomical changes at a cellular level induced by exposure to a substance
Biochemical Pathways
Biochemical pathways involve a series of chemical reactions occurring within a cell, and a change in these pathways can have significant downstream effects
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion
Result of Action
A related compound, 6-amino-2,2’-bipyridine, has been used to develop a fluorescence probe for endogenous zn2+ in living cells This suggests that [2,2’-Bipyridin]-4-amine might also interact with cellular components and exert molecular effects
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridin]-4-amine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction between 2-pyridyl zinc halides and bromopyridines in the presence of a palladium catalyst . Another method is the Ullmann coupling, which uses copper as a catalyst to couple two pyridine rings . These reactions often require specific conditions such as inert atmospheres and controlled temperatures to achieve high yields.
Industrial Production Methods: Industrial production of [2,2’-Bipyridin]-4-amine may involve large-scale coupling reactions using similar methods as described above. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: [2,2’-Bipyridin]-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted bipyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the amine group under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted bipyridines .
相似化合物的比较
2,2’-Bipyridine: Lacks the amine group at the 4-position, making it less versatile in certain chemical reactions.
4,4’-Bipyridine: Has the nitrogen atoms in different positions, leading to different coordination properties and reactivity.
Uniqueness: The presence of the amine group in [2,2’-Bipyridin]-4-amine provides additional sites for chemical modification and enhances its ability to form stable complexes with metal ions. This makes it a more versatile ligand compared to other bipyridine derivatives .
属性
IUPAC Name |
2-pyridin-2-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHGQQMUSFJRDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361249 | |
| Record name | [2,2'-Bipyridin]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14151-21-4 | |
| Record name | [2,2'-Bipyridin]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes [2,2'-Bipyridin]-4-amine a suitable ligand for Palladium in the context of Suzuki reactions?
A1: [2,2'-Bipyridin]-4-amine possesses several characteristics that make it attractive as a ligand for Palladium in Suzuki reactions:
- Functionalization: The amine group (-NH2) provides a handle for further functionalization. In the research paper [], this is exploited to anchor the ligand onto nanocellulose, creating a heterogeneous catalyst.
Q2: What are the advantages of using a heterogeneous catalyst like the one presented in the paper?
A2: Heterogeneous catalysts, where the catalyst exists in a different phase than the reactants, offer several advantages:
- Easy Separation: The catalyst can be easily separated from the reaction mixture, simplifying purification and reducing waste. []
- Recyclability: Heterogeneous catalysts can often be recovered and reused multiple times, improving process economics and sustainability. The paper demonstrates this by successfully reusing the synthesized catalyst for multiple cycles in the Suzuki reaction. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-nitrophenyl)methyl]pentan-3-amine](/img/structure/B1270600.png)
![N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270602.png)










![5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1270629.png)
![2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B1270631.png)
